5-Butylcyclopenta-1,3-diene;cyclopentane;iron
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Overview
Description
5-Butylcyclopenta-1,3-diene;cyclopentane;iron is a complex organometallic compound. It consists of a cyclopentadienyl ligand substituted with a butyl group, coordinated to an iron atom. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylcyclopenta-1,3-diene;cyclopentane;iron typically involves the reaction of 5-butylcyclopenta-1,3-diene with iron pentacarbonyl. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the metallocene complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Butylcyclopenta-1,3-diene;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often involving the addition of electrons to the iron center.
Substitution: Ligands on the iron center can be substituted with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of new metallocene complexes with different ligands .
Scientific Research Applications
5-Butylcyclopenta-1,3-diene;cyclopentane;iron has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 5-Butylcyclopenta-1,3-diene;cyclopentane;iron exerts its effects involves the coordination of the cyclopentadienyl ligand to the iron center. This coordination stabilizes the iron atom and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known metallocene with two cyclopentadienyl ligands coordinated to an iron atom.
Methylcyclopentadienyl manganese tricarbonyl: Another metallocene with different ligands and metal center.
Bis(cyclopentadienyl)zirconium dichloride: A zirconium-based metallocene with similar structural features.
Uniqueness
5-Butylcyclopenta-1,3-diene;cyclopentane;iron is unique due to the presence of the butyl group on the cyclopentadienyl ligand, which can influence its reactivity and stability.
Properties
Molecular Formula |
C14H18Fe-6 |
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Molecular Weight |
242.14 g/mol |
IUPAC Name |
5-butylcyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q-1;-5; |
InChI Key |
DKXPVBHSVAJCOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
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